2,2-dimethyl-5-[(phenylsulfanyl)methylidene]-1,3-dioxane-4,6-dione
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Overview
Description
2,2-dimethyl-5-[(phenylsulfanyl)methylidene]-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes a dioxane ring and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-[(phenylsulfanyl)methylidene]-1,3-dioxane-4,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a dioxane derivative with a phenylsulfanyl-containing reagent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-5-[(phenylsulfanyl)methylidene]-1,3-dioxane-4,6-dione can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler dioxane derivative.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Simpler dioxane derivatives.
Substitution: Compounds with different functional groups replacing the phenylsulfanyl group.
Scientific Research Applications
2,2-dimethyl-5-[(phenylsulfanyl)methylidene]-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-5-[(phenylsulfanyl)methylidene]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The dioxane ring structure may also play a role in stabilizing the compound and facilitating its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-5-methylene-1,3-dioxane-4,6-dione: Lacks the phenylsulfanyl group, making it less reactive in certain chemical reactions.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Contains a boron atom, leading to different chemical properties and reactivity.
Uniqueness
2,2-dimethyl-5-[(phenylsulfanyl)methylidene]-1,3-dioxane-4,6-dione is unique due to the presence of both the dioxane ring and the phenylsulfanyl group
Properties
IUPAC Name |
2,2-dimethyl-5-(phenylsulfanylmethylidene)-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4S/c1-13(2)16-11(14)10(12(15)17-13)8-18-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVVJBWABOEYHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CSC2=CC=CC=C2)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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